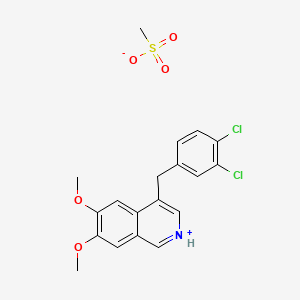
4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a dichlorobenzyl group attached to an isoquinoline core, which is further modified with methoxy groups and a methanesulfonate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate typically involves multiple steps, starting with the preparation of the isoquinoline core. The isoquinoline can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst. The dichlorobenzyl group is then introduced via a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline core can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dichlorobenzyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity. The isoquinoline core may also play a role in binding to DNA or proteins, affecting cellular processes .
類似化合物との比較
Similar Compounds
3,4-Dichlorobenzyl chloride: Used in similar synthetic applications and as an intermediate in organic synthesis.
6,7-Dimethoxyisoquinoline: Shares the isoquinoline core and is used in the synthesis of various alkaloids.
Methanesulfonate derivatives: Commonly used as counterions in pharmaceutical compounds.
Uniqueness
4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the dichlorobenzyl and methoxy groups enhances its versatility in chemical synthesis and its potential as a therapeutic agent.
特性
CAS番号 |
61189-91-1 |
|---|---|
分子式 |
C19H19Cl2NO5S |
分子量 |
444.3 g/mol |
IUPAC名 |
4-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;methanesulfonate |
InChI |
InChI=1S/C18H15Cl2NO2.CH4O3S/c1-22-17-7-13-10-21-9-12(14(13)8-18(17)23-2)5-11-3-4-15(19)16(20)6-11;1-5(2,3)4/h3-4,6-10H,5H2,1-2H3;1H3,(H,2,3,4) |
InChIキー |
XKBZAQHBLDGTCE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC(=C(C=C3)Cl)Cl)OC.CS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
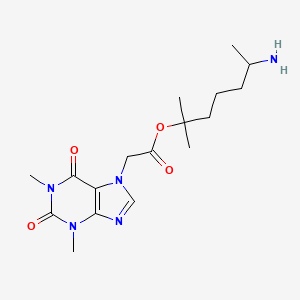
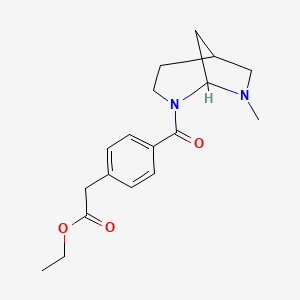
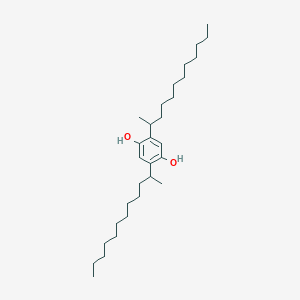

![2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B13750534.png)
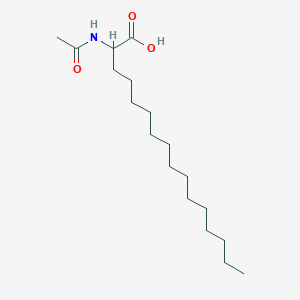
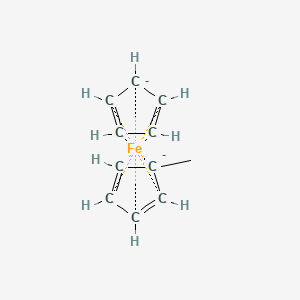
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
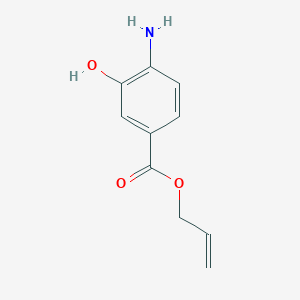
![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
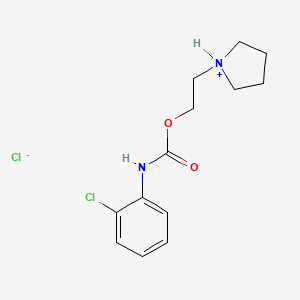
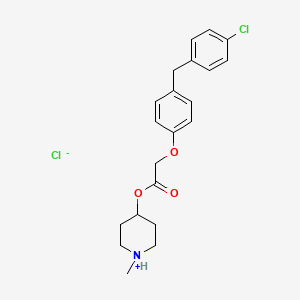
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)
